
tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 3,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the 3,4-Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the piperidine ring is alkylated with 3,4-dimethylbenzene in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The tert-butyl and 3,4-dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(3,4-dimethylphenyl)piperidine-1-carboxylate: Lacks the hydroxyl group.
tert-Butyl 4-(3,4-dimethylphenyl)-3-oxopiperidine-1-carboxylate: Contains a ketone group instead of a hydroxyl group.
tert-Butyl 4-(3,4-dimethylphenyl)-3-aminopiperidine-1-carboxylate: Contains an amino group instead of a hydroxyl group.
Uniqueness
tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that lack the hydroxyl group or contain different functional groups.
Eigenschaften
Molekularformel |
C18H27NO3 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-12-6-7-14(10-13(12)2)15-8-9-19(11-16(15)20)17(21)22-18(3,4)5/h6-7,10,15-16,20H,8-9,11H2,1-5H3 |
InChI-Schlüssel |
GMJXGBGJKYRWJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)
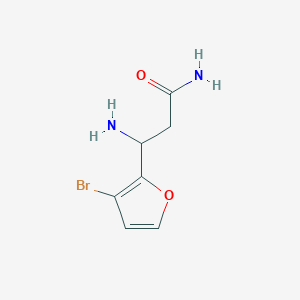
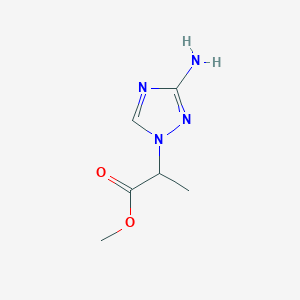
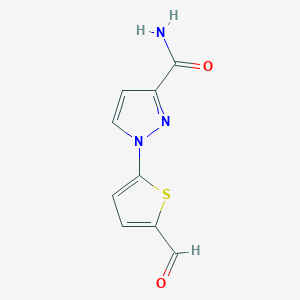
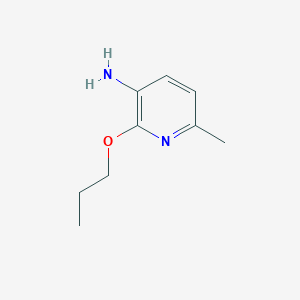
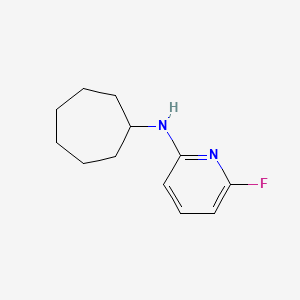
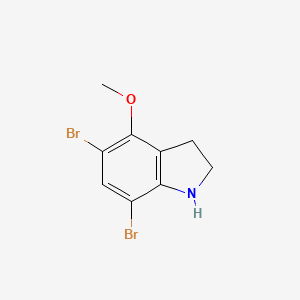
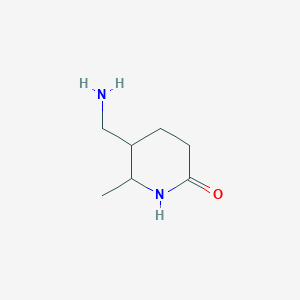
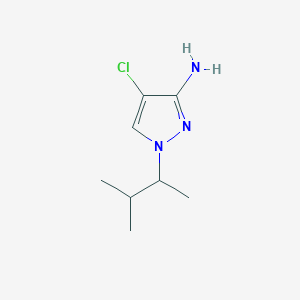
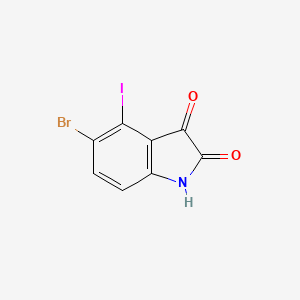
![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)

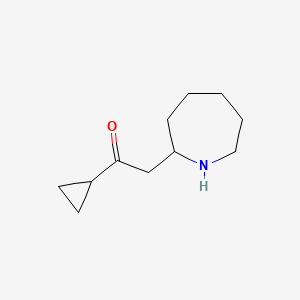
amine](/img/structure/B13309328.png)
